
tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a furan ring, and a dioxaborolane group
Méthodes De Préparation
The synthesis of tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl morpholine-4-carboxylate with a furan derivative that contains a dioxaborolane group. The reaction conditions often include the use of a palladium catalyst and a base such as sodium acetate . The reaction is carried out in an organic solvent like xylene at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, which are commonly used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The furan ring can be subjected to oxidation to form furan derivatives, while reduction reactions can lead to the formation of tetrahydrofuran derivatives.
Common reagents used in these reactions include palladium catalysts, bases like sodium acetate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism by which tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate exerts its effects is primarily through its participation in chemical reactions. The dioxaborolane group acts as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds . The furan and morpholine rings provide structural stability and influence the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)morpholine-4-carboxylate include:
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
These compounds share similar structural features, such as the presence of a dioxaborolane group and a tert-butyl ester group. the differences in the heterocyclic rings (furan, pyridine, piperidine) contribute to their unique reactivity and applications .
Propriétés
Formule moléculaire |
C19H30BNO6 |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
tert-butyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]morpholine-4-carboxylate |
InChI |
InChI=1S/C19H30BNO6/c1-17(2,3)25-16(22)21-8-9-23-14(11-21)13-10-15(24-12-13)20-26-18(4,5)19(6,7)27-20/h10,12,14H,8-9,11H2,1-7H3 |
Clé InChI |
PLHCWHCGLYYKCP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CN(CCO3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




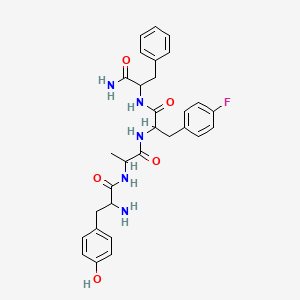

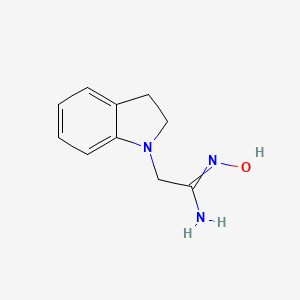
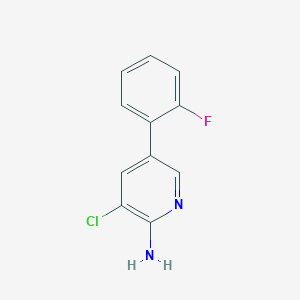
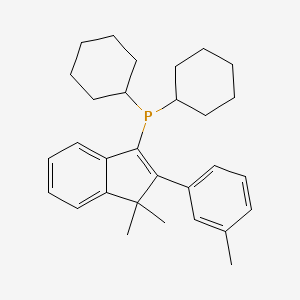
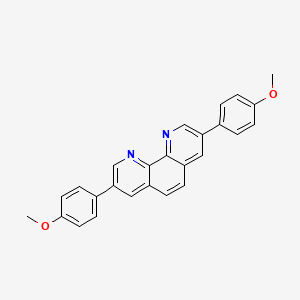
![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085308.png)

![1-(4-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085316.png)
![Methyl 3-[2-(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)hydrazinyl]-4-methylthiophene-2-carboxylate](/img/structure/B14085317.png)
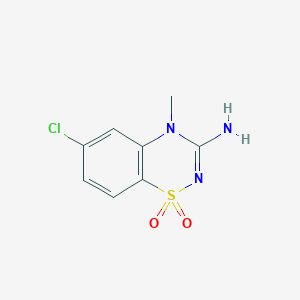
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14085331.png)
